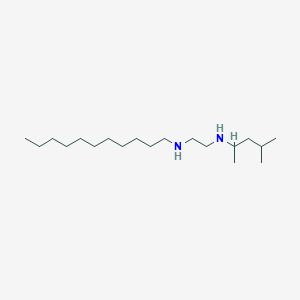![molecular formula C9H9NO4S B14228615 Acetamide, N-[(4-formylphenyl)sulfonyl]-](/img/structure/B14228615.png)
Acetamide, N-[(4-formylphenyl)sulfonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-[(4-formylphenyl)sulfonyl]- is an organic compound with the molecular formula C9H9NO2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a formyl group and a sulfonyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[(4-formylphenyl)sulfonyl]- typically involves the acylation of 4-aminobenzaldehyde with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as benzene or toluene. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods: In industrial settings, the production of Acetamide, N-[(4-formylphenyl)sulfonyl]- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure the efficient recovery of solvents and the purification of the final product.
Types of Reactions:
Oxidation: Acetamide, N-[(4-formylphenyl)sulfonyl]- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Acetamide, N-[(4-formylphenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Acetamide, N-[(4-formylphenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity, which can be beneficial in various therapeutic applications.
相似化合物的比较
Acetanilide: Similar structure but lacks the formyl and sulfonyl groups.
4-Acetamidobenzaldehyde: Similar structure but lacks the sulfonyl group.
N-(4-Formylphenyl)acetamide: Similar structure but lacks the sulfonyl group.
Uniqueness: Acetamide, N-[(4-formylphenyl)sulfonyl]- is unique due to the presence of both the formyl and sulfonyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.
属性
分子式 |
C9H9NO4S |
|---|---|
分子量 |
227.24 g/mol |
IUPAC 名称 |
N-(4-formylphenyl)sulfonylacetamide |
InChI |
InChI=1S/C9H9NO4S/c1-7(12)10-15(13,14)9-4-2-8(6-11)3-5-9/h2-6H,1H3,(H,10,12) |
InChI 键 |
SPGVYJJISCFDBM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5-Chlorothiophene-2-sulfonyl)-5-[2-(piperidin-1-yl)ethoxy]-1H-indole](/img/structure/B14228532.png)
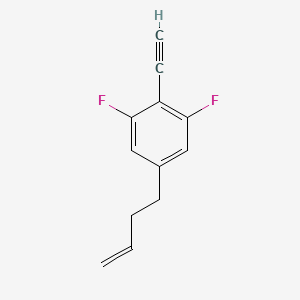
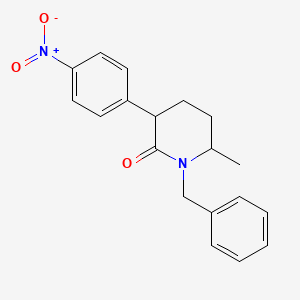
![2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride](/img/structure/B14228550.png)
![tert-Butyl [(2R)-2-phenylpropyl]carbamate](/img/structure/B14228551.png)
![N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B14228557.png)
![Pyridine, 2-[1-(2-furanylmethyl)-2-(2-phenylethyl)-1H-imidazol-4-yl]-](/img/structure/B14228559.png)

![N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid](/img/structure/B14228569.png)
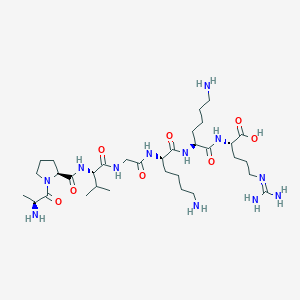

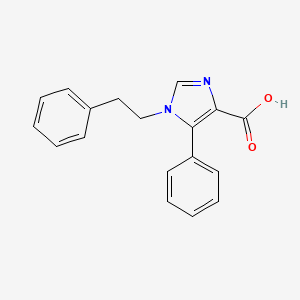
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B14228596.png)
